molecular formula C7H9IN2 B14213275 5-Iodo-2-methylbenzene-1,3-diamine CAS No. 798567-87-0

5-Iodo-2-methylbenzene-1,3-diamine

Katalognummer: B14213275
CAS-Nummer: 798567-87-0
Molekulargewicht: 248.06 g/mol
InChI-Schlüssel: RWWJAFGHOWONLG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Iodo-2-methylbenzene-1,3-diamine is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of an iodine atom, a methyl group, and two amine groups attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-2-methylbenzene-1,3-diamine typically involves multiple steps. One common method is the nitration of 2-methylbenzene (toluene) to form 2-methyl-1,3-dinitrobenzene, followed by reduction to 2-methyl-1,3-diaminobenzene. The final step involves the iodination of 2-methyl-1,3-diaminobenzene to produce this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

5-Iodo-2-methylbenzene-1,3-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Nucleophilic Substitution: Nucleophiles like hydroxide ions, alkoxide ions, or amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration can produce nitro derivatives, while reduction can yield amine derivatives.

Wissenschaftliche Forschungsanwendungen

5-Iodo-2-methylbenzene-1,3-diamine has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 5-Iodo-2-methylbenzene-1,3-diamine involves its interaction with specific molecular targets and pathways. The iodine atom and amine groups can form bonds with various biomolecules, influencing their structure and function. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Methylbenzene-1,3-diamine: Lacks the iodine atom, making it less reactive in certain chemical reactions.

    5-Bromo-2-methylbenzene-1,3-diamine: Contains a bromine atom instead of iodine, leading to different reactivity and properties.

    5-Chloro-2-methylbenzene-1,3-diamine: Contains a chlorine atom, which also affects its chemical behavior.

Uniqueness

5-Iodo-2-methylbenzene-1,3-diamine is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The iodine atom can participate in specific reactions that are not possible with bromine or chlorine, making this compound valuable for certain applications.

Eigenschaften

CAS-Nummer

798567-87-0

Molekularformel

C7H9IN2

Molekulargewicht

248.06 g/mol

IUPAC-Name

5-iodo-2-methylbenzene-1,3-diamine

InChI

InChI=1S/C7H9IN2/c1-4-6(9)2-5(8)3-7(4)10/h2-3H,9-10H2,1H3

InChI-Schlüssel

RWWJAFGHOWONLG-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=C(C=C1N)I)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.